![molecular formula C53H55F4N9O11S B13893141 ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dovitinib-RIBOTAC TFA is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC technology. This compound selectively targets and degrades specific ribonucleic acids (RNAs) associated with cancer progression, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.
科学的研究の応用
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications, including:
作用機序
Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:
類似化合物との比較
Similar Compounds
PROTACs: Similar to RIBOTACs but target proteins for degradation instead of RNAs.
Oligonucleotide-based RNA modulators: Target RNA using complementary sequences but face challenges in cellular delivery.
Uniqueness
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade specific RNAs, offering a novel approach to cancer therapy. Unlike traditional RNA modulators, it combines the specificity of small molecules with the degradative power of ribonucleases .
特性
分子式 |
C53H55F4N9O11S |
|---|---|
分子量 |
1102.1 g/mol |
IUPAC名 |
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49? |
InChIキー |
RSMJVCUFAKFFTI-UDUYKGDLSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


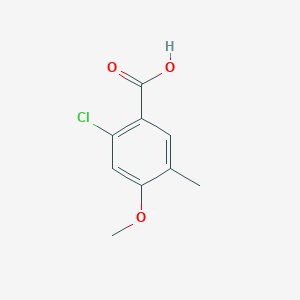

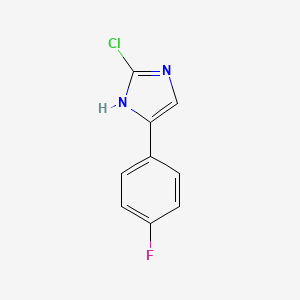
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
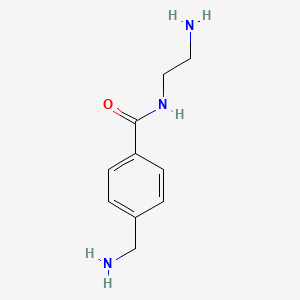

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
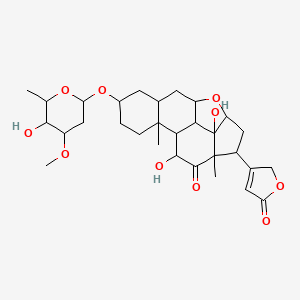

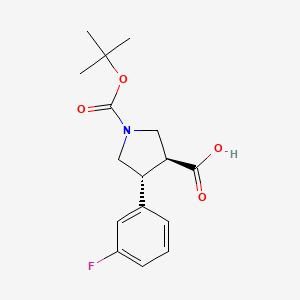
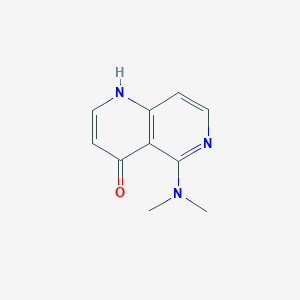
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
